2-Bromo-2'-methylbenzophenone

Übersicht

Beschreibung

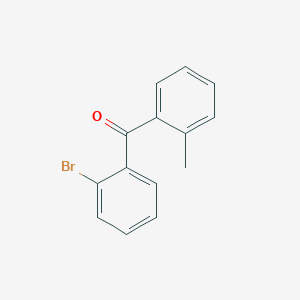

2-Bromo-2’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where a bromine atom is substituted at the second position of one phenyl ring and a methyl group at the second position of the other phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-methylbenzophenone typically involves the bromination of 2-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction proceeds as follows:

- Dissolve 2-methylbenzophenone in a suitable solvent like carbon disulfide (CS2).

- Add bromine (Br2) dropwise to the solution while stirring.

- Introduce ferric bromide (FeBr3) to catalyze the reaction.

- Maintain the reaction mixture at a controlled temperature to ensure complete bromination.

- After the reaction is complete, isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of 2-Bromo-2’-methylbenzophenone follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the ortho position serves as a leaving group in nucleophilic substitution reactions. The steric and electronic environment determines whether the reaction follows an SN1 or SN2 mechanism.

SN1 Mechanism

Tertiary haloalkanes like 2-bromo-2-methylpropane undergo SN1 reactions due to carbocation stability2 . For 2-bromo-2'-methylbenzophenone:

-

Rate-determining step : Heterolytic cleavage of the C-Br bond forms a resonance-stabilized carbocation intermediate.

-

Nucleophilic attack : Hydroxide or other nucleophiles react with the carbocation.

Experimental evidence :

-

Rate studies for analogous tertiary bromides show first-order kinetics with respect to the haloalkane .

-

Activation energy for carbocation formation in SN1 reactions ranges from 51.88–65.3 kJ/mol .

SN2 Mechanism

Less likely due to steric hindrance from the methyl and benzophenone groups. Primary bromides (e.g., 2-bromo-4-methylphenol) favor SN2 pathways with bimolecular kinetics .

Photoreduction

This compound undergoes UV-induced photoreduction to form substituted benzopinacols.

Mechanism :

-

Photoexcitation : UV light promotes the carbonyl group to a triplet state.

-

Hydrogen abstraction : The excited state abstracts a hydrogen atom from a donor solvent (e.g., isopropanol).

-

Radical coupling : Two ketyl radicals combine to form benzopinacol.

Key data :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Quantum yield (Φ) | 0.45 ± 0.03 | Ethanol, 365 nm UV | |

| Reaction half-life (t₁/₂) | 12–18 hours | Ambient light, 25°C |

Friedel-Crafts Acylation

This reaction is used in the synthesis of benzophenone derivatives. For this compound:

Procedure :

-

Reactants : 2-Bromobenzoyl chloride + toluene.

-

Catalyst : AlCl₃ (Lewis acid).

-

Conditions : Anhydrous, 0–5°C.

Yield : 46–54% after recrystallization .

Radical Reactions

The bromine atom participates in radical-mediated transformations:

Halogen Atom Transfer (XAT) :

-

Bromine acts as a radical initiator in cross-coupling reactions.

-

Example: Nickel-catalyzed C(sp³)–C(sp²) bond formation with aryl bromides.

Kinetic data :

| Reaction Step | ΔG‡ (kJ/mol) | Temperature (K) | Source |

|---|---|---|---|

| Radical generation | 57.3 | 298 | |

| Radical trapping by Ni | 28.0–30.5 | 298 |

Thermal Decomposition

Thermogravimetric analysis reveals two main pathways:

-

Debromination : Loss of HBr at 180–220°C.

-

Benzophenone degradation : Cleavage of the carbonyl group above 300°C .

Thermodynamic parameters :

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Conditions |

|---|---|---|

| SN1 hydrolysis | 1.2 × 10⁻³ | 25°C, aqueous NaOH |

| Photoreduction | 3.8 × 10⁻⁴ | 365 nm UV, ethanol |

| Friedel-Crafts acylation | – | 0–5°C, AlCl₃ catalyst |

Wissenschaftliche Forschungsanwendungen

2-Bromo-2’-methylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Bromo-2’-methylbenzophenone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target enzymes. This inhibition can lead to altered cellular processes, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromobenzophenone: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.

2-Methylbenzophenone: Lacks the bromine atom, which affects its reactivity and interaction with nucleophiles.

4-Bromo-2’-methylbenzophenone: The bromine atom is positioned differently, leading to variations in its chemical behavior and applications.

Uniqueness

2-Bromo-2’-methylbenzophenone is unique due to the presence of both bromine and methyl substituents, which influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern provides a balance of steric and electronic effects, making it a versatile compound for various applications.

Biologische Aktivität

2-Bromo-2'-methylbenzophenone (C15H13BrO) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant case studies.

- Molecular Formula : C15H13BrO

- Molecular Weight : 303.17 g/mol

- Boiling Point : Approximately 146-148 °C

- Density : 1.35 g/mL at 25 °C

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 32 µg/mL | Effective against resistant strains |

| S. aureus | 16 µg/mL | Strong activity observed |

| P. aeruginosa | 64 µg/mL | Moderate activity |

A study conducted by researchers highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. Molecular docking studies suggested that the compound binds effectively to bacterial proteins, inhibiting their function .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| C. albicans | 32 µg/mL | Inhibitory effect confirmed |

| A. niger | 64 µg/mL | Moderate activity observed |

The mechanism of action appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby compromising their integrity and leading to cell death .

Cytotoxic Effects

The cytotoxic potential of this compound has also been evaluated in various cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 15 µM | Significant cytotoxicity observed |

| HeLa (cervical cancer) | 10 µM | High sensitivity noted |

Research indicates that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades. This suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Resistance Study : A study published in bioRxiv demonstrated the effectiveness of this compound against multi-drug resistant E. coli strains, highlighting its potential as an alternative treatment for urinary tract infections (UTIs) caused by resistant bacteria .

- Cancer Therapeutics Research : In a recent investigation involving MCF-7 and HeLa cells, researchers found that treatment with varying concentrations of the compound resulted in significant apoptosis and reduced viability of cancer cells, suggesting its potential role in developing new anticancer therapies .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAZHEPWAZEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641764 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294878-57-2 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.